
(E)-1-(4-Chlorostyryl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Chlorostyryl)-2-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chlorostyryl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorostyryl)-2-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-nitrobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the nitrobenzyl bromide reacts with the 4-chlorobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Chlorostyryl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the styryl group is oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: (E)-1-(4-Chlorostyryl)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
(E)-1-(4-Chlorostyryl)-2-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for the synthesis of pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Chlorostyryl)-2-nitrobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(4-Chlorostyryl)-2-aminobenzene: A reduced form of the compound with an amino group instead of a nitro group.
(E)-1-(4-Chlorostyryl)-2-hydroxybenzene: A derivative with a hydroxyl group.
(E)-1-(4-Chlorostyryl)-2-methylbenzene: A derivative with a methyl group.
Uniqueness
(E)-1-(4-Chlorostyryl)-2-nitrobenzene is unique due to the presence of both a nitro group and a chlorostyryl group, which confer specific reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile intermediate in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C14H10ClNO2 |
|---|---|
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
1-[(E)-2-(4-chlorophenyl)ethenyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H10ClNO2/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16(17)18/h1-10H/b8-5+ |
Clave InChI |
YBBKJKURLSTKDZ-VMPITWQZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


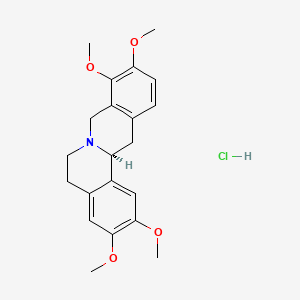
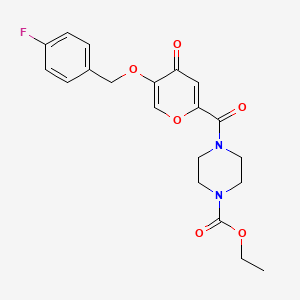
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
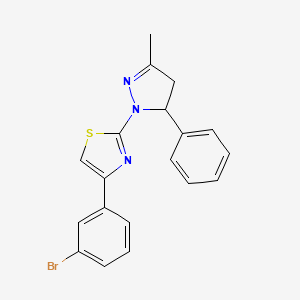
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
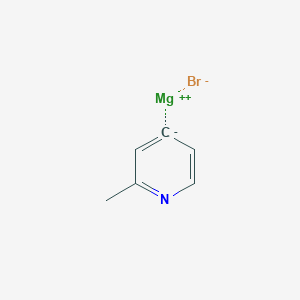
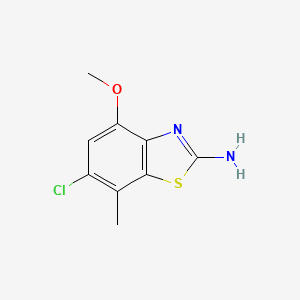
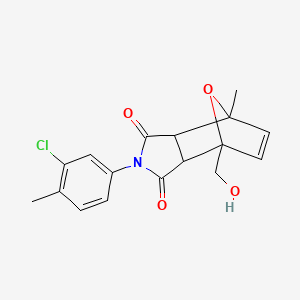
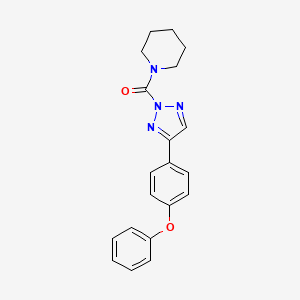

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)

![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

